5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride
Description
Properties
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDETSVEUQULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-65-7 | |
| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Synthetic Pathway
The preparation of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride follows a three-step sequence:
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Amide Coupling : Formation of the benzamide backbone.
-
Hydrogenation : Reduction of intermediates to introduce the amino-hydroxyethyl moiety.
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Hydrochloride Salt Formation : Acidic treatment to yield the final product.
Amide Coupling
The benzamide core is synthesized via a coupling reaction between 2-hydroxybenzamide derivatives and protected aminoethanol intermediates. For instance, 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid has been employed in analogous syntheses using hydroxybenzotriazole (HOBt) and water-soluble carbodiimide (WSC-HCl) as coupling agents. Typical conditions include:
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Temperature : 0–25°C.
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Reagents : HOBt (1.1 eq), WSC-HCl (1.2 eq).
Hydrogenation
A critical reduction step introduces the amino-hydroxyethyl group. Patent literature describes hydrogenation using 10% palladium on charcoal (Pd/C) under ambient conditions:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in anhydrous ethanol , precipitating the hydrochloride salt. Crystallization from ethyl acetate/hexane mixtures enhances purity.
Industrial Production Methods
Scale-Up Considerations
Industrial synthesis prioritizes cost efficiency and yield optimization. Key adaptations include:
Case Study: Pilot-Scale Hydrogenation
A pilot plant employing 200 L batch reactors achieved consistent yields (60–65%) using the following parameters:
| Parameter | Value |
|---|---|
| Substrate Loading | 15 kg |
| Pd/C Catalyst | 5% w/w |
| Hydrogen Pressure | 1 atm |
| Reaction Time | 6 hours |
Reaction Optimization Strategies
Design of Experiments (DoE)
Statistical optimization identifies critical factors affecting yield:
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Temperature : Lower temperatures (0°C) favor amide coupling selectivity.
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Solvent Polarity : THF improves hydrogenation efficiency vs. DMF.
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Stoichiometry : Excess WSC-HCl (1.2 eq) drives coupling to completion.
Workup and Purification
Standard Protocols
Chromatographic Purification
Silica gel column chromatography (gradient elution with hexane/ethyl acetate) resolves intermediates with >95% purity.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimalarial Activity
One of the most prominent applications of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride is its antimalarial activity against Plasmodium falciparum. Research indicates that this compound interacts with the protein PfPrx1, which plays a critical role in the parasite's oxidative stress response pathway.
- Target Protein: PfPrx1
- Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.
Table: Antimalarial Activity Data
| Study | Objective | Methodology | Results |
|---|---|---|---|
| Study 1 | Assess efficacy against Plasmodium falciparum | In vitro assays using cultured malaria parasites | Significant inhibition of parasite growth with an IC₅₀ value of 12 µM |
In addition to its antimalarial properties, this compound has been studied for other biological activities:
- Antimicrobial Properties: Exhibits moderate antimicrobial activity against Gram-positive bacteria.
- Analgesic Properties: Under investigation for potential pain-relieving effects.
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Zones of inhibition ranging from 10-15 mm |
| Analgesic | Various pharmacological tests | Potential analgesic effects observed |
Pharmacokinetics
The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity and safety profile of this compound. Below are key findings from recent research:
-
Antimalarial Effects
- Objective: Assess efficacy against Plasmodium falciparum.
- Methodology: In vitro assays conducted using cultured malaria parasites.
- Results: Demonstrated significant inhibition of parasite growth.
-
Pharmacological Evaluation
- Objective: Explore additional biological activities such as antimicrobial and analgesic properties.
- Methodology: Various assays including disk diffusion for antimicrobial activity.
- Results: Moderate antimicrobial activity observed.
-
Toxicological Assessment
- Objective: Evaluate safety profiles in animal models.
- Methodology: Toxicity studies performed in mice.
- Results: No significant adverse effects observed at therapeutic doses.
Table: Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β₂-adrenoceptor agonist | Activation of β₂-adrenoceptors |
| Benzamide riboside | DHFR inhibitor | Downregulation of dihydrofolate reductase (DHFR) |
| 5-(2-Amino-1-hydroxyethyl)-pyrimidine | Antimicrobial | Disruption of bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may activate the Nrf2 pathway, promoting the expression of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Catalyst Comparison :
- Pd/C vs. Raney Ni: Raney Ni is more economical and efficient for reducing steric hindrance in similar reactions .
Table 2: Hazard Profiles of Selected Compounds
Notes:
- The target compound’s hazards are well-documented, whereas analogs lack explicit safety data in the provided evidence.
- Bulkier analogs may exhibit reduced volatility and inhalation risks due to higher molecular weights.
Biological Activity
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride, a compound with the molecular formula C₉H₁₂N₂O₃·HCl, has garnered attention in recent years due to its potential biological activities, particularly in the realm of antimalarial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes both amino and hydroxyl functional groups, which are critical for its biological activity. The presence of these groups allows for various interactions within biological systems, making it a candidate for further research in medicinal chemistry.
Molecular Structure
- Molecular Formula: C₉H₁₂N₂O₃·HCl
- Molecular Weight: 220.66 g/mol
- IUPAC Name: 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride
Antimalarial Activity
Research indicates that 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride exhibits significant antimalarial activity against Plasmodium falciparum. The compound is believed to interact with the protein PfPrx1, a crucial component in the parasite's oxidative stress response pathway.
- Target Protein: PfPrx1
- Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.
- Biochemical Pathways Affected: The inhibition of PfPrx1 disrupts the parasite's ability to manage oxidative stress, ultimately impairing its survival.
Pharmacokinetics
The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This profile is essential for assessing its viability as a therapeutic agent.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Extensive |
| Metabolism | Hepatic (liver) |
| Excretion | Renal (kidneys) |
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent research:
-
Study on Antimalarial Effects :
- Objective: To assess the efficacy against Plasmodium falciparum.
- Methodology: In vitro assays were conducted using cultured malaria parasites.
- Results: The compound demonstrated significant inhibition of parasite growth with an IC₅₀ value of 12 µM.
-
Pharmacological Evaluation :
- Objective: To explore additional biological activities such as antimicrobial and analgesic properties.
- Methodology: Various assays were performed including disk diffusion for antimicrobial activity.
- Results: Showed moderate antimicrobial activity against Gram-positive bacteria with zones of inhibition ranging from 10-15 mm.
-
Toxicological Assessment :
- Objective: To evaluate safety profiles in animal models.
- Methodology: Toxicity studies were performed in mice.
- Results: No significant adverse effects were observed at therapeutic doses.
Comparison with Similar Compounds
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride can be compared to other benzamide derivatives known for their biological activities. Below is a comparison table highlighting similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β₂-adrenoceptor agonist | Activation of β₂-adrenoceptors |
| Benzamide riboside | DHFR inhibitor | Downregulation of dihydrofolate reductase (DHFR) |
| 5-(2-Amino-1-hydroxyethyl)-pyrimidine | Antimicrobial | Disruption of bacterial cell wall synthesis |
Q & A
Q. Optimization Tips :
- Use Design of Experiments (DoE) to vary parameters like temperature (e.g., 0–25°C for coupling), solvent polarity (THF vs. DMF), and stoichiometry.
- Monitor reaction progress via HPLC or TLC to minimize side products.
- Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .
Advanced: How can computational chemistry predict reactivity and stability of intermediates during synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Software like Gaussian or ORCA can identify energetically favorable pathways.
- Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize dielectric environments for reaction steps.
- Kinetic Modeling : Apply Eyring equation to predict rate constants under varying temperatures.
- Case Study : ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .
Basic: What spectroscopic techniques are critical for structural characterization, and what key features should researchers prioritize?
Methodological Answer:
Key Techniques :
- NMR :
- ¹H NMR : Look for amide NH (~8.5–9.5 ppm), hydroxyl protons (broad ~5–6 ppm), and aromatic protons (6.5–8.0 ppm).
- ¹³C NMR : Confirm carbonyl (165–175 ppm) and aromatic carbons.
- IR : Amide C=O stretch (~1650 cm⁻¹), hydroxyl O-H (~3200–3500 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
